N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(1H-pyrrol-2-yl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
GW693881A is a dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2. It belongs to the thienopyrimidine class of compounds. This compound has been identified as a stabilizing agent for the pseudokinase Tribbles 2, which is associated with cancer cell survival and drug resistance .
Preparation Methods
The synthetic route for GW693881A involves the formation of the thienopyrimidine core structure. The preparation typically includes the following steps:
Formation of the thienopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to the core structure to enhance its inhibitory activity against epidermal growth factor receptor and human epidermal growth factor receptor 2.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
GW693881A undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thienopyrimidine core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
GW693881A has several scientific research applications:
Cancer Research: It is used to study the inhibition of epidermal growth factor receptor and human epidermal growth factor receptor 2, which are critical in cancer cell proliferation and survival.
Drug Development: The compound serves as a lead molecule for developing new cancer therapies targeting epidermal growth factor receptor and human epidermal growth factor receptor 2.
Biochemical Studies: GW693881A is used to investigate the role of pseudokinases like Tribbles 2 in cellular signaling and cancer progression
Mechanism of Action
GW693881A exerts its effects by inhibiting the kinase activity of epidermal growth factor receptor and human epidermal growth factor receptor 2. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival. The compound binds to the active site of these receptors, preventing their activation and subsequent downstream signaling .
Comparison with Similar Compounds
GW693881A is unique due to its dual inhibitory activity against both epidermal growth factor receptor and human epidermal growth factor receptor 2. Similar compounds include:
Afatinib: Another dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2, but with different binding properties.
Lapatinib: Inhibits both epidermal growth factor receptor and human epidermal growth factor receptor 2 but has a different chemical structure.
Osimertinib: Primarily targets epidermal growth factor receptor with specific mutations but also affects human epidermal growth factor receptor 2 to some extent
GW693881A’s unique thienopyrimidine structure and its specific binding properties make it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C23H16ClFN4OS |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(1H-pyrrol-2-yl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H16ClFN4OS/c24-17-10-16(6-7-20(17)30-12-14-3-1-4-15(25)9-14)29-23-22-19(27-13-28-23)11-21(31-22)18-5-2-8-26-18/h1-11,13,26H,12H2,(H,27,28,29) |
InChI Key |
WVBOSBMDZYIKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3SC(=C4)C5=CC=CN5)Cl |
Origin of Product |
United States |
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